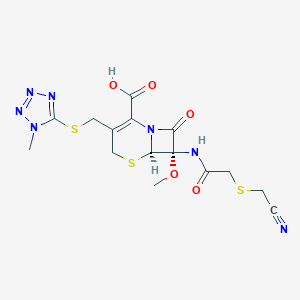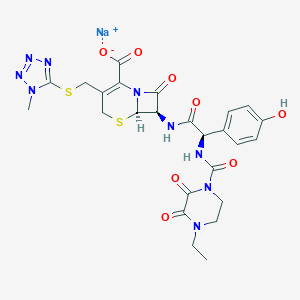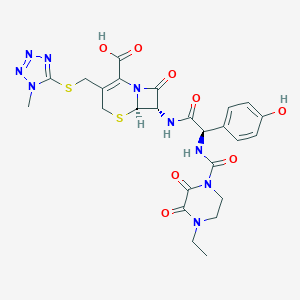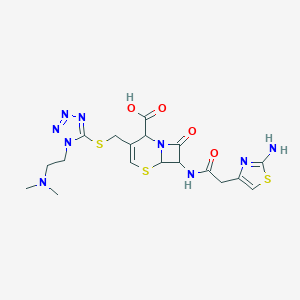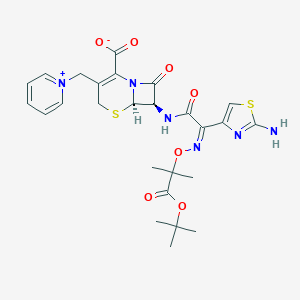
tert-Butylceftazidim
Übersicht
Beschreibung
1-[[(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[[2-(1,1-dimethylethoxy)-1,1-dimethyl-2-oxoethoxy]imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridinium Inner Salt: is a derivative of ceftazidime, a third-generation cephalosporin antibiotic. Ceftazidime is widely used to treat a variety of bacterial infections, including those caused by Pseudomonas aeruginosa. The tert-butyl group in 1-[[(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[[2-(1,1-dimethylethoxy)-1,1-dimethyl-2-oxoethoxy]imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridinium Inner Salt is introduced to enhance the stability and solubility of the compound.
Wissenschaftliche Forschungsanwendungen
1-[[(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[[2-(1,1-dimethylethoxy)-1,1-dimethyl-2-oxoethoxy]imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridinium Inner Salt has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of cephalosporin derivatives and their chemical properties.
Biology: The compound is studied for its interactions with bacterial enzymes and its efficacy in inhibiting bacterial growth.
Medicine: 1-[[(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[[2-(1,1-dimethylethoxy)-1,1-dimethyl-2-oxoethoxy]imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridinium Inner Salt is investigated for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: The compound is used in the development of new antibiotics and in the study of drug stability and solubility
Wirkmechanismus
Target of Action
Tert-Butyl Ceftazidime, also known as Ceftazidime t-Butyl Ester, primarily targets the “penicillin-binding proteins” (PBPs) in bacteria . These proteins are crucial for the synthesis and remodeling of peptidoglycan, a glycopeptide polymer that forms a major component of the bacterial cell wall .
Mode of Action
Tert-Butyl Ceftazidime is a β-lactam antibiotic, similar to other cephalosporins . It inhibits the essential PBPs, leading to impaired cell wall homeostasis . This results in the loss of cell integrity and ultimately bacterial cell death . It exhibits broad-spectrum antibacterial activity, including against some treatment-resistant bacteria such as Pseudomonas aeruginosa .
Biochemical Pathways
The primary biochemical pathway affected by Tert-Butyl Ceftazidime is the synthesis of the bacterial cell wall. By inhibiting PBPs, it disrupts the synthesis and remodeling of peptidoglycan . This disruption extends to peptidoglycan and lipopolysaccharide biosynthetic pathways, including lipid A and O-antigen assembly .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of Tert-Butyl Ceftazidime are similar to those of Ceftazidime . It has strong lipophilicity, good intestinal absorption, and poor excretion in the body . It can be administered by intramuscular or intravenous injection, achieving high blood concentration, low protein binding rate (10–17%), and renal excretion (80–90%) . It also has wide distribution in vivo and can penetrate the blood-brain barrier .
Result of Action
The primary result of Tert-Butyl Ceftazidime’s action is the death of bacterial cells due to the loss of cell wall integrity . In addition, it has been found to strongly upregulate p27 protein levels by inhibiting p27 ubiquitination . The p27 protein is a classic negative regulator of the cell cycle .
Action Environment
The action, efficacy, and stability of Tert-Butyl Ceftazidime can be influenced by various environmental factors. For instance, the biological properties of its impurities can affect its stability . Furthermore, the presence of β-lactamase-producing bacteria can impact its efficacy, as these bacteria can inactivate β-lactam antibiotics. Tert-butyl ceftazidime is resistant to some β-lactamases, enhancing its effectiveness against certain resistant bacteria .
Safety and Hazards
Zukünftige Richtungen
Ceftazidime–avibactam is a newer combination of β-lactam/β-lactamase inhibitor, with activity against carbapenem-resistant Enterobacterales (CRE) and carbapenem-resistant Pseudomonas aeruginosa (CRPA) . The development of resistance in CRE and MDR-PA against CAZ–AVI is alarming, and more investigations and studies are needed to prevent, diagnose, and treat infections due to CAZ–AVI-resistant pathogens .
Biochemische Analyse
Biochemical Properties
“tert-Butyl Ceftazidime” interacts with various enzymes and proteins in biochemical reactions. It has been found to have strong lipophilicity, good intestinal absorption, and poor excretion in the body . The compound’s interactions with these biomolecules are crucial for its function and efficacy .
Cellular Effects
“tert-Butyl Ceftazidime” has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit cell proliferation by increasing cellular p27, a classic negative regulator of the cell cycle . This influence on cell function can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of “tert-Butyl Ceftazidime” involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of “tert-Butyl Ceftazidime” change over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its overall impact .
Dosage Effects in Animal Models
The effects of “tert-Butyl Ceftazidime” vary with different dosages in animal models. Studies have shown that the drug’s effects can range from threshold effects observed at lower doses to toxic or adverse effects at high doses .
Metabolic Pathways
“tert-Butyl Ceftazidime” is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
“tert-Butyl Ceftazidime” is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, which can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of “tert-Butyl Ceftazidime” and its effects on activity or function are crucial aspects of its biochemical profile. It may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[[(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[[2-(1,1-dimethylethoxy)-1,1-dimethyl-2-oxoethoxy]imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridinium Inner Salt typically starts with 7-aminocephalosporanic acid (7-ACA) as the primary raw material. The process involves several key steps:
Introduction of Pyridine Ion: The pyridine ion is introduced to the 3-position methylene of 7-ACA to obtain 7-amino-3-(1-picolyl)-cephem acid (7-APCA) hydrochloride.
Acylation Reaction: A side chain with a thiazole ring is introduced at the 7-position amino group of 7-APCA hydrochloride through an acylation reaction.
Industrial Production Methods: The industrial production of 1-[[(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[[2-(1,1-dimethylethoxy)-1,1-dimethyl-2-oxoethoxy]imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridinium Inner Salt follows similar synthetic routes but is optimized for large-scale manufacturing. The process is designed to be simple, high-yielding, and suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[[(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[[2-(1,1-dimethylethoxy)-1,1-dimethyl-2-oxoethoxy]imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridinium Inner Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly at the thiazole ring, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Vergleich Mit ähnlichen Verbindungen
Ceftazidime: The parent compound, widely used in clinical settings.
Cefotaxime: Another third-generation cephalosporin with a similar spectrum of activity.
Ceftriaxone: Known for its long half-life and broad-spectrum activity.
Uniqueness: 1-[[(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[[2-(1,1-dimethylethoxy)-1,1-dimethyl-2-oxoethoxy]imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridinium Inner Salt is unique due to the presence of the tert-butyl group, which enhances its stability and solubility compared to other cephalosporins. This modification can lead to improved pharmacokinetic properties and potentially better clinical outcomes .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-Butyl ceftazidime involves the reaction of ceftazidime with tert-butanol in the presence of a strong base to form the desired product.", "Starting Materials": [ "Ceftazidime", "tert-Butanol", "Strong base (such as sodium hydroxide or potassium hydroxide)" ], "Reaction": [ "Step 1: Dissolve ceftazidime in a suitable solvent, such as water or methanol.", "Step 2: Add tert-butanol to the ceftazidime solution.", "Step 3: Add a strong base, such as sodium hydroxide or potassium hydroxide, to the solution.", "Step 4: Heat the reaction mixture to a suitable temperature, such as 60-80°C, and stir for a suitable time, such as 2-4 hours.", "Step 5: Allow the reaction mixture to cool and then filter the product.", "Step 6: Wash the product with a suitable solvent, such as water or methanol, and dry under vacuum to obtain tert-Butyl ceftazidime." ] } | |
CAS-Nummer |
102772-66-7 |
Molekularformel |
C26H30N6O7S2 |
Molekulargewicht |
602.7 g/mol |
IUPAC-Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]oxyiminoacetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C26H30N6O7S2/c1-25(2,3)38-23(37)26(4,5)39-30-16(15-13-41-24(27)28-15)19(33)29-17-20(34)32-18(22(35)36)14(12-40-21(17)32)11-31-9-7-6-8-10-31/h6-10,13,17,21H,11-12H2,1-5H3,(H3-,27,28,29,33,35,36)/b30-16+/t17-,21-/m1/s1 |
InChI-Schlüssel |
KRTGQDGIPNXUGP-DRZZERNZSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)C(C)(C)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-] |
SMILES |
CC(C)(C)OC(=O)C(C)(C)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-] |
Kanonische SMILES |
CC(C)(C)OC(=O)C(C)(C)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-] |
| 102772-66-7 | |
Piktogramme |
Flammable; Irritant; Health Hazard; Environmental Hazard |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
1-[[(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[[2-(1,1-dimethylethoxy)-1,1-dimethyl-2-oxoethoxy]imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridinium Inner Salt; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Ceftazidime t-Butyl Ester as discussed in the provided research papers?
A1: The research primarily focuses on Ceftazidime t-Butyl Ester as an intermediate product in the synthesis of Ceftazidime, a cephalosporin antibiotic. [, ] One study focuses on developing a new stable crystalline form (β-form) of Ceftazidime t-Butyl Ester that is easily separable and potentially beneficial for producing non-oral antibiotic drugs. []
Q2: What analytical method is highlighted in the research for analyzing Ceftazidime t-Butyl Ester?
A2: The research emphasizes the use of High-Performance Liquid Chromatography (HPLC) for determining the content of Ceftazidime t-Butyl Ester in Ceftazidime and its preparation. [] This method is deemed specific, rapid, and accurate for this purpose.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


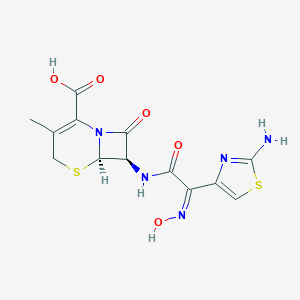



![7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B193802.png)


![(6R,7R)-7-Amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193811.png)
